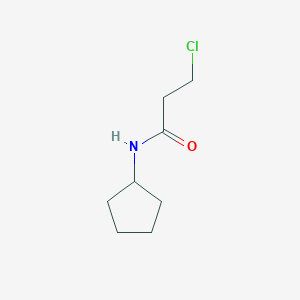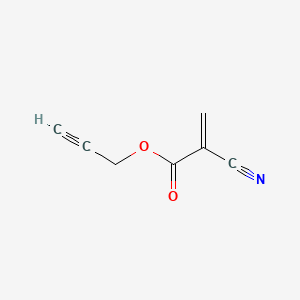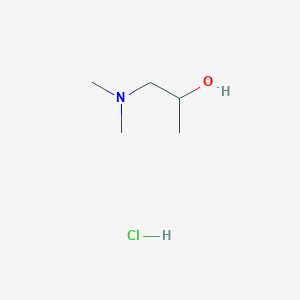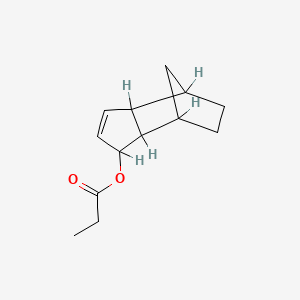
3-(3-Fluoro-4-hydroxyphenyl)propionic acid
Overview
Description
3-(3-Fluoro-4-hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is a hydroxysuccinimide ester used as an intermediate for high radioactive radioiodination of proteins .
Synthesis Analysis
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid involves several steps. One approach starts from readily available 4-oxo-L-proline derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular formula of 3-(3-Fluoro-4-hydroxyphenyl)propionic acid is C9H10O3 . The molecular weight is 166.1739 . The InChI string is InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12) .Chemical Reactions Analysis
3-(3-Fluoro-4-hydroxyphenyl)propionic acid is involved in various chemical reactions. For instance, it is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles .Physical And Chemical Properties Analysis
3-(3-Fluoro-4-hydroxyphenyl)propionic acid is soluble in water . The molecular weight is 166.1739 .Scientific Research Applications
-
Bioanalysis
- Summary : 3-(4-Hydroxyphenyl)propionic acid is used as a detection substrate for ligand-binding assay-based bioanalysis . It is used to broaden the narrow dynamic range of conventional colorimetric ELISAs .
- Methods : The conventional chromogenic horseradish peroxidase substrate of a routinely used preclinical immunoassay to detect hIgG is replaced with the fluorogenic 3-(4-hydroxyphenyl) propionic acid .
- Results : The replacement leads to a sensitivity of 0.47 (minimum required dilution [MRD] 10) and 1.02 (MRD 50) ng/ml, and dynamic ranges of 3.3 (MRD 10) and 3.6 (MRD 50) orders of magnitude .
-
Antimicrobial Research
- Summary : 3-(4-Hydroxyphenyl)propionic acid derivatives are synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods : Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions are synthesized .
- Results : The resultant novel 3-(4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
-
Material Science
- Summary : 3-(4-Hydroxyphenyl)propionic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Chemistry
- Summary : 3-(4-Hydroxyphenyl)propionic acid is used to synthesize novel symmetric and asymmetric bolaamphiphiles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Fluorometric Detection of Hydrogen Peroxide
- Summary : 3-(4-Hydroxyphenyl)propionic acid is used in the development of fluorometric sensors for the detection of hydrogen peroxide (H2O2) .
- Methods : The non-fluorescent substrate 3-(4-hydroxyphenyl)propionic acid is oxidized with the ·OH radicals decomposed from H2O2 under the catalysis of Na10 [α-SiW9O34] under basic pH conditions .
- Results : The fluorescence intensity increases were linearly related to the concentration of H2O2 in the ranges 1 × 10−5 to 2.5 × 10−4 M with 3-(4-hydroxyphenyl)propionic acid as a substrate . Detection limits for the system were found to be 9.6 × 10−6 M (3 σ) .
-
Enzymatic Synthesis of Sugar Alcohol Esters
- Summary : 3-(4-Hydroxyphenyl)propionic acid can be used as an acyl donor for the enzymatic synthesis of sugar alcohol esters .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Fluorometric Detection of Hydrogen Peroxide
- Summary : 3-(4-Hydroxyphenyl)propionic acid is used in the development of fluorometric sensors for the detection of hydrogen peroxide (H2O2) .
- Methods : The non-fluorescent substrate 3-(4-hydroxyphenyl)propionic acid is oxidized with the ·OH radicals decomposed from H2O2 under the catalysis of Na10 [α-SiW9O34] under basic pH conditions .
- Results : The fluorescence intensity increases were linearly related to the concentration of H2O2 in the ranges 1 × 10−8 to 1.6 × 10−6, 1.6 × 10−6 to 1 × 10−4, and 1 × 10−5 to 2.5 × 10−4 M with 3-(4-hydroxyphenyl)propionic acid as a substrate . Detection limits for the system were found to be 6.7 × 10−9, 2.2 × 10−7 and 9.6 × 10−6 M (3 σ) .
-
Enzymatic Synthesis of Sugar Alcohol Esters
- Summary : 3-(4-Hydroxyphenyl)propionic acid can be used as an acyl donor for the enzymatic synthesis of sugar alcohol esters .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
The safety data sheet for 3-(3-Fluoro-4-hydroxyphenyl)propionic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .
Future Directions
3-(3-Fluoro-4-hydroxyphenyl)propionic acid has potential applications in the medical field due to its antioxidant properties . It can be used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . It is also used to synthesize novel symmetric and asymmetric bolaamphiphiles . Future research may focus on exploring these applications further.
properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXLSLLEBZFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990166 | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-hydroxyphenyl)propionic acid | |
CAS RN |
69888-91-1 | |
| Record name | 3-Fluoro-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-fluoro-4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1608511.png)

![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)








![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)